molecular formula C8H12O5 B14138495 Diethyl-formylmalonate CAS No. 33142-25-5

Diethyl-formylmalonate

Cat. No.: B14138495
CAS No.: 33142-25-5
M. Wt: 188.18 g/mol
InChI Key: NSNDRWMFQOXBEU-UHFFFAOYSA-N
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Description

Diethyl-formylmalonate is an organic compound with the molecular formula C8H12O5 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl-formylmalonate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with formyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:

    Formation of Enolate: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.

    Alkylation: The enolate ion reacts with formyl chloride to produce this compound.

The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl-formylmalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the formyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under basic or acidic conditions.

Major Products

    Oxidation: Produces diethyl malonate and formic acid.

    Reduction: Yields diethyl malonate and an alcohol.

    Substitution: Results in various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl-formylmalonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl-formylmalonate involves its reactivity with various nucleophiles and electrophiles. The formyl group is particularly reactive, allowing for diverse chemical transformations. The compound can form enolate ions, which are nucleophilic and can participate in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor to diethyl-formylmalonate, used in similar synthetic applications.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

    Malonic acid: The parent compound, less reactive due to the absence of ester groups.

Uniqueness

This compound is unique due to the presence of both ethyl and formyl groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.

Properties

IUPAC Name

diethyl 2-formylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNDRWMFQOXBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241711
Record name Propanedioic acid, 2-formyl-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33142-25-5
Record name Propanedioic acid, 2-formyl-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33142-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-formyl-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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